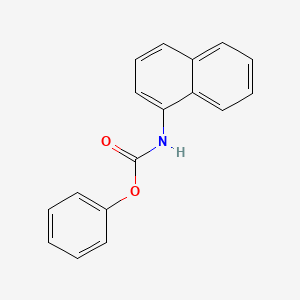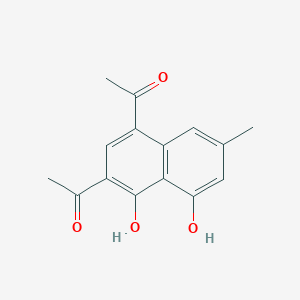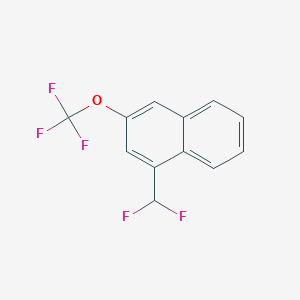
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process may include the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperidine is then alkylated with 3-chloro-1-propanol to introduce the hydroxypropyl group.
Amination: The hydroxyl group is converted to an amino group using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate has a pyridine ring, which may confer different electronic properties and reactivity.
- tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lacks the amino group, affecting its potential for further functionalization.
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate contains a piperazine ring, which can influence its biological activity and solubility.
The uniqueness of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate lies in its combination of functional groups, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3 |
InChI Key |
CKOAKJSLDODFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)


![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)


![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)





